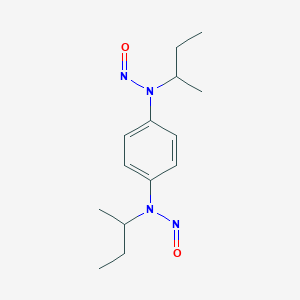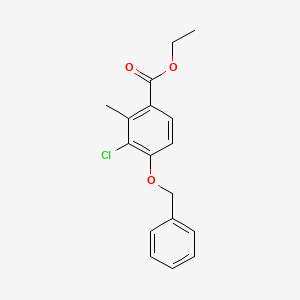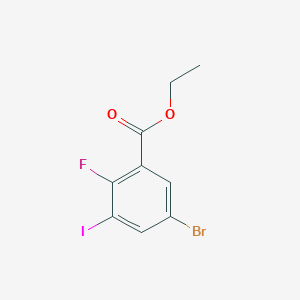
Ethyl 5-bromo-2-fluoro-3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C9H7BrFIO2 and a molecular weight of 372.96 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
The synthesis of Ethyl 5-bromo-2-fluoro-3-iodobenzoate typically involves the esterification of 5-bromo-2-fluoro-3-iodobenzoic acid. One common method includes the reaction of the acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-bromo-2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, fluorine, and iodine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction, where it reacts with alkenes in the presence of a palladium catalyst to form substituted alkenes.
Scientific Research Applications
Ethyl 5-bromo-2-fluoro-3-iodobenzoate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-fluoro-3-iodobenzoate involves aminocarbonylation processes. In these reactions, the compound loses a hydrogen atom to form a succinimidyl radical, which then reacts with nitrogen nucleophiles to produce 5-carboxamide and 5-glyoxylamide derivatives. These reactions are crucial for the formation of various functionalized products.
Comparison with Similar Compounds
Ethyl 5-bromo-2-fluoro-3-iodobenzoate can be compared with other similar compounds such as:
Methyl 5-bromo-2-iodobenzoate: This compound lacks the fluorine atom present in this compound, which can affect its reactivity and applications.
3-Bromo-5-iodobenzoic acid:
This compound stands out due to its unique combination of halogen atoms, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H7BrFIO2 |
|---|---|
Molecular Weight |
372.96 g/mol |
IUPAC Name |
ethyl 5-bromo-2-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C9H7BrFIO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2H2,1H3 |
InChI Key |
DLSUHVGOVSYQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


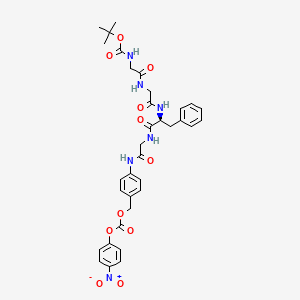
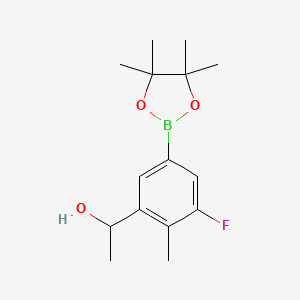


![benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14026942.png)
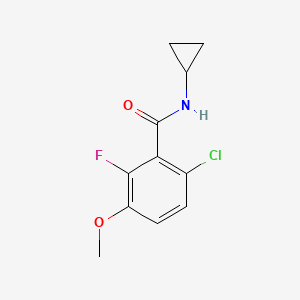
![N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026944.png)
![Tert-butyl 1,5-dimethyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14026946.png)
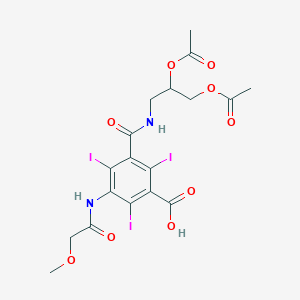
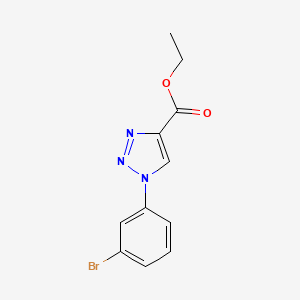
![Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate](/img/structure/B14026956.png)
![2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B14026962.png)
